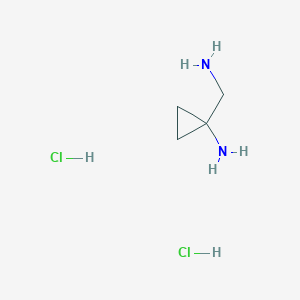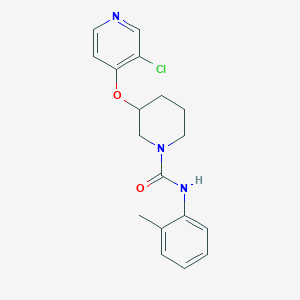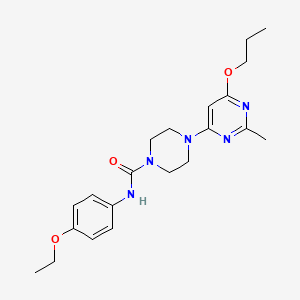
7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is an intricate organic compound within the chromene family, distinguished by its complex structure and varied applications across multiple scientific disciplines. These include potential roles in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of a chromene core. A sequential reaction is then employed, often incorporating Claisen-Schmidt condensation, alkylation, and cyclization reactions. For instance, starting from appropriate aldehyde and ketone precursors, followed by base-induced cyclization, forms the basic chromene structure. Specific conditions such as temperature and solvents are crucial and can include the use of ethanol under reflux.
Industrial Production Methods: In an industrial setting, the synthetic process would be scaled-up and optimized for high yield and purity. This might include continuous flow reactions, automated monitoring, and precise control over reaction parameters. Reagents might be chosen to minimize cost and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes: This compound can undergo several types of chemical reactions, including:
Oxidation: Conversion into more oxidized forms, possibly leading to quinone derivatives.
Reduction: Reduction of certain functional groups like nitro to amino.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Oxidation might involve reagents like KMnO4, reduction might use catalytic hydrogenation, and substitution reactions could employ bases or acids as catalysts.
Major Products Formed from These Reactions: Major products include functional derivatives of the chromene backbone, which can be tuned for specific applications such as pharmaceuticals or dyes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It’s often used as a building block for more complex molecular structures in organic synthesis due to its reactive sites.
Biology: Potential bioactivity as a pharmaceutical compound. It's explored for antifungal, antibacterial, or anticancer properties.
Medicine: Derivatives of this compound may serve as lead compounds in the development of new drugs. Its unique structure can interact with specific biological targets.
Industry: Utilized in the production of specialty materials, particularly in polymers where its structural characteristics impart desired physical properties.
Wirkmechanismus
The compound’s mechanism of action, particularly in biological settings, involves interactions with specific molecular targets. Its benzyl ether and thiazole moieties can bind to enzymes or receptors, influencing biochemical pathways. This binding typically results in modulation of enzyme activity or receptor signaling, thereby eliciting specific biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds like 6-ethyl-3-phenylchromen-4-one and 7-hydroxy-2-methylchromene might share some structural similarities but differ in reactivity and applications.
Highlighting Uniqueness: The presence of the 4-methyl-1,3-thiazol-2-yl group in 7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is unique, providing distinctive chemical properties such as enhanced binding affinity to biological targets. This distinctiveness makes it a valuable compound in medicinal chemistry for developing new therapeutic agents.
Conclusion
The compound this compound stands out due to its synthetic complexity, varied reactivity, and broad range of applications in scientific research. Its unique structure paves the way for advancements in multiple fields, especially in drug development and industrial materials.
Eigenschaften
IUPAC Name |
6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-4-17-10-18-20(11-19(17)26-12-16-8-6-5-7-9-16)27-15(3)21(22(18)25)23-24-14(2)13-28-23/h5-11,13H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVZDBAQNWRGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=C(C2=O)C4=NC(=CS4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5-methoxybenzamide](/img/structure/B2844277.png)

![N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2844279.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2844282.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2844285.png)
![Methyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2844286.png)

![3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2844291.png)


![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide](/img/new.no-structure.jpg)
![N-butyl-2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-methylacetamide](/img/structure/B2844298.png)
